Cas no 1934609-43-4 (N-ethenylcyclopropanecarboxamide)

N-ethenylcyclopropanecarboxamide 化学的及び物理的性質
名前と識別子
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- Cyclopropanecarboxamide, N-ethenyl-
- N-ethenylcyclopropanecarboxamide
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- インチ: 1S/C6H9NO/c1-2-7-6(8)5-3-4-5/h2,5H,1,3-4H2,(H,7,8)
- InChIKey: PAXMYPBLYAFFOB-UHFFFAOYSA-N
- SMILES: C1(C(NC=C)=O)CC1
N-ethenylcyclopropanecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-257809-1.0g |
N-ethenylcyclopropanecarboxamide |
1934609-43-4 | 1.0g |
$0.0 | 2023-03-01 | ||
Enamine | EN300-257809-1g |
N-ethenylcyclopropanecarboxamide |
1934609-43-4 | 1g |
$0.0 | 2023-09-14 |
N-ethenylcyclopropanecarboxamide 関連文献
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Mei Zhou RSC Adv., 2016,6, 113322-113326
N-ethenylcyclopropanecarboxamideに関する追加情報
Professional Introduction to N-ethenylcyclopropanecarboxamide (CAS No. 1934609-43-4)
N-ethenylcyclopropanecarboxamide, with the chemical identifier CAS No. 1934609-43-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its cyclopropane ring and amide functional group, has garnered attention due to its unique structural properties and potential applications in drug discovery and molecular design.
The cyclopropane moiety in N-ethenylcyclopropanecarboxamide is a key structural feature that imparts distinct reactivity and steric constraints to the molecule. Cyclopropanes are known for their high ring strain, which makes them susceptible to various chemical transformations, including ring-opening reactions. This characteristic has been exploited in synthetic chemistry to develop novel methodologies for constructing complex molecular architectures. The presence of the amide group further enhances the compound's versatility, allowing for interactions with biological targets such as enzymes and receptors.
Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in the development of therapeutic agents. N-ethenylcyclopropanecarboxamide fits well within this paradigm, as it combines the favorable properties of both cyclopropane and amide functionalities. Studies have demonstrated that such compounds can exhibit a wide range of biological activities, making them valuable candidates for further investigation.
In particular, the N-ethenylcyclopropanecarboxamide structure has been explored for its potential in modulating enzyme activity and receptor binding. The ethenyl substituent introduces a degree of flexibility, which can be fine-tuned to optimize interactions with biological targets. This has led to several innovative approaches in drug design, where modifications around the cyclopropane ring have been strategically employed to enhance potency and selectivity.
One of the most compelling aspects of N-ethenylcyclopropanecarboxamide is its role in developing novel synthetic strategies. The high reactivity of the cyclopropane ring allows for facile functionalization, enabling chemists to introduce diverse substituents and explore new chemical space. This has been particularly useful in the synthesis of complex natural products and artificial molecules with tailored biological properties.
The compound's amide functionality also plays a crucial role in its biological interactions. Amides are well-known for their ability to form hydrogen bonds, which can be leveraged to enhance binding affinity and specificity. This has been demonstrated in various studies where N-ethenylcyclopropanecarboxamide derivatives have shown promising activity against target proteins involved in disease pathways.
Recent research has also focused on the computational modeling and virtual screening of N-ethenylcyclopropanecarboxamide derivatives. Advanced computational techniques have allowed researchers to predict binding affinities and optimize molecular structures before conducting experimental validation. This approach has significantly accelerated the drug discovery process, enabling more efficient identification of lead compounds.
The versatility of N-ethenylcyclopropanecarboxamide extends beyond its applications in drug discovery. It has also been utilized as a building block in materials science and polymer chemistry. The unique structural features of this compound make it an attractive candidate for developing novel materials with enhanced mechanical properties and functional characteristics.
In conclusion, N-ethenylcyclopropanecarboxamide (CAS No. 1934609-43-4) is a multifaceted compound with significant potential in pharmaceutical chemistry and beyond. Its unique structural features, including the cyclopropane ring and amide functionality, make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and drug development is likely to grow even further.
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